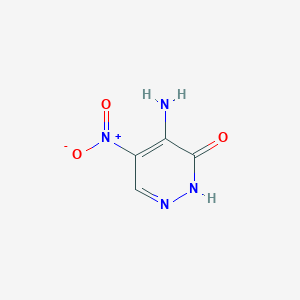

4-Amino-5-nitropyridazin-3-ol

Description

Significance of Pyridazine (B1198779) Core Structures in Bioactive Molecules

The pyridazine ring is a key constituent in numerous biologically active molecules, demonstrating a wide spectrum of pharmacological activities. nih.govresearchgate.netsarpublication.com Its derivatives are recognized for their potential as anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and antihypertensive agents. researchgate.netsarpublication.comnih.gov The arrangement of the nitrogen atoms in the pyridazine ring allows for specific interactions with biological targets, such as enzymes and receptors, often through hydrogen bonding and dipole interactions.

Several marketed drugs and clinical candidates incorporate the pyridazine scaffold, underscoring its therapeutic relevance. For instance, Minaprine, a pyridazine derivative, has been used as a psychotropic drug for treating depression. lifechemicals.com Another example is Hydralazine, an antihypertensive medication. lifechemicals.com The pyridazin-3(2H)-one moiety, a close relative, is also found in compounds developed as vasodilators and anticancer agents. tandfonline.com The continued interest in pyridazine-based compounds stems from their proven track record in medicinal chemistry and the ongoing discovery of new therapeutic applications. researchgate.netnih.govtandfonline.com

Overview of Functionalized Pyridazine Scaffolds as Chemical Building Blocks

Beyond their direct biological applications, functionalized pyridazines are highly valued as versatile building blocks in organic synthesis. nih.govlifechemicals.com The presence of two nitrogen atoms makes the pyridazine ring electron-deficient, influencing its reactivity and allowing for selective chemical modifications. The ability to introduce a variety of substituents onto the pyridazine core enables the construction of complex molecular architectures. nih.gov

Chemists utilize functionalized pyridazines to create extensive libraries of compounds for drug discovery and materials science. lifechemicals.com The strategic placement of functional groups, such as halogens, amines, and hydroxyl groups, provides handles for further chemical transformations, including cross-coupling reactions and nucleophilic substitutions. nih.gov This adaptability has led to the development of novel synthetic methodologies aimed at producing highly substituted and structurally diverse pyridazine derivatives. nih.gov

Research Context of Aminonitropyridazinols

The specific class of compounds known as aminonitropyridazinols, to which 4-Amino-5-nitropyridazin-3-ol belongs, is of interest in specialized areas of chemical research. The combination of an amino group (an electron-donating group), a nitro group (a strong electron-withdrawing group), and a hydroxyl group on the pyridazine core creates a unique electronic and structural profile.

While extensive research on this specific subclass is not widely documented, related aminonitropyridazine derivatives have been investigated in the context of energetic materials. The high nitrogen content and the presence of nitro groups can impart significant energy density, a desirable characteristic for such applications. Research in this area often focuses on the synthesis, characterization, and performance evaluation of these energetic compounds.

Detailed Research Findings

While specific research findings for this compound are not extensively available in the reviewed literature, data for closely related compounds provide insight into the general characteristics of this class of molecules.

For context, the properties of a related compound, 4-Amino-3-methoxy-6-methyl-5-nitropyridazin-1-ol, are available in public databases. nih.gov

Table 1: Physicochemical Properties of a Related Aminonitropyridazinol Derivative

| Property | Value | Source |

| Molecular Formula | C₆H₈N₄O₄ | nih.gov |

| Molecular Weight | 200.15 g/mol | nih.gov |

| XLogP3 | 0.4 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 200.05455475 Da | nih.gov |

| Topological Polar Surface Area | 115 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

Note: The data in this table pertains to 4-Amino-3-methoxy-6-methyl-5-nitropyridazin-1-ol, a related but distinct compound from the subject of this article.

The synthesis of aminonitropyridazinols can be challenging due to the multiple reactive functional groups. However, synthetic routes to related structures, such as 4,5-dichloro-6-nitropyridazin-3(2H)-one, have been reported. researchgate.net These methods often involve the nitration of a dichloropyridazinone precursor. researchgate.net The resulting dinitrated or chloronitrated pyridazinones can then potentially be subjected to nucleophilic substitution reactions to introduce the amino and hydroxyl functionalities.

The characterization of such compounds would typically involve a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, to confirm the molecular structure and purity.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-4-nitro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-7-4(3)9/h1H,(H2,5,6)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLZXWINJFUJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618407 | |

| Record name | 4-Amino-5-nitropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6381-47-1 | |

| Record name | 4-Amino-5-nitropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 5 Nitropyridazin 3 Ol and Analogous Pyridazine Derivatives

De Novo Synthesis Strategies for Pyridazine (B1198779) Ring Formation

The formation of the pyridazine core from acyclic precursors is a fundamental approach that allows for significant structural diversity. These methods typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. researchgate.net

Cyclization reactions are a cornerstone of pyridazine synthesis. A common and effective method involves the reaction of 1,4-dicarbonyl compounds with hydrazine. This approach allows for the direct formation of the dihydropyridazine (B8628806) ring, which can then be oxidized to the aromatic pyridazine. Variations of this strategy include the use of α,β-unsaturated carbonyl compounds in conjunction with hydrazones, which can undergo intramolecular cyclization. organic-chemistry.org

Another powerful cyclization method is the inverse-electron-demand Diels-Alder reaction. organic-chemistry.org This reaction often utilizes electron-deficient dienes, such as 1,2,4,5-tetrazines, which react with a variety of dienophiles to form the pyridazine ring after the extrusion of dinitrogen. rsc.org This method is highly regioselective and tolerates a wide range of functional groups. organic-chemistry.org The use of silyl (B83357) enol ethers as dienophiles in Lewis acid-mediated inverse electron demand Diels-Alder reactions with 3-monosubstituted s-tetrazines provides functionalized pyridazines with high regiocontrol. organic-chemistry.org

Furthermore, copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines. These intermediates can be readily converted to the corresponding pyridazines. organic-chemistry.org The choice of reaction solvent can influence the outcome, with acetonitrile (B52724) favoring the formation of 1,6-dihydropyridazines and acetic acid leading directly to the pyridazine product. organic-chemistry.org

| Cyclization Method | Reactants | Product Type | Key Features |

| 1,4-Dicarbonyl Condensation | 1,4-Dicarbonyl compound + Hydrazine | Dihydropyridazine/Pyridazine | Direct ring formation, requires subsequent oxidation. |

| Inverse-Electron-Demand Diels-Alder | Electron-deficient diene (e.g., tetrazine) + Dienophile | Pyridazine | High regioselectivity, broad substrate scope. organic-chemistry.orgrsc.org |

| Copper-Catalyzed Cyclization | β,γ-Unsaturated hydrazone | 1,6-Dihydropyridazine/Pyridazine | Mild conditions, good functional group tolerance. organic-chemistry.org |

| From 1,2-Diacylcyclopentadienes | 1,2-Diacylcyclopentadiene + Hydrazine hydrate (B1144303) | 5,6-Fused ring pyridazines | Ring-closure on fulvenes. liberty.edu |

Achieving the desired substitution pattern, such as in 4-Amino-5-nitropyridazin-3-ol, requires careful control over the regioselectivity of the reactions. When constructing the pyridazine ring de novo, the placement of amino and nitro groups can be directed by the choice of starting materials. For instance, using a substituted hydrazine derivative can introduce a substituent at a specific nitrogen atom of the resulting pyridazine ring.

The direct amination of a pyridine (B92270) ring is possible when there are acceptor groups in the molecule. researchgate.net For example, 2-nitro-3-azidopyridine can be aminated with ammonium (B1175870) hydroxide (B78521) to yield 2-nitro-3,6-diaminopyridine. researchgate.net The synthesis of 4-amino-3-nitropyridine (B158700) can be achieved by the nitration of 4-aminopyridine (B3432731) with fuming nitric acid in concentrated sulfuric acid. chemicalbook.com

A practical method for the highly regioselective meta-nitration of pyridines and quinolines has been developed using a dearomatization-rearomatization strategy. acs.orgnih.gov This approach utilizes oxazino pyridine intermediates and can be employed for the late-stage meta-nitration of pyridine-containing compounds. acs.orgnih.gov

The development of asymmetric methods to synthesize chiral pyridazine derivatives is an area of growing interest, driven by the demand for enantiomerically pure pharmaceuticals. chim.it While challenging, several strategies have been developed. chim.it One approach involves the use of chiral auxiliaries attached to the starting materials to direct the stereochemical outcome of the cyclization reaction.

Catalytic asymmetric synthesis provides a more efficient route to chiral pyridines and can be adapted for pyridazine synthesis. chim.it For instance, chiral copper hydride complexes have been shown to catalyze the C-C bond-forming dearomatization of pyridines and pyridazines under mild conditions, leading to enantioenriched products. nih.gov This direct dearomatization eliminates the need for pre-activation of the heterocycle. nih.gov Lipase-catalyzed resolution of pyridazinone derivatives has also been demonstrated as a practical method for obtaining chiral pyridazinones. researchgate.net

| Asymmetric Strategy | Methodology | Outcome | Reference |

| Chiral Auxiliaries | Use of a chiral group on a reactant to control stereochemistry. | Enantiomerically enriched pyridazine derivatives. | acs.org |

| Catalytic Asymmetric Dearomatization | Chiral copper hydride catalysis. | Highly enantioenriched C4-functionalized heterocycles. | nih.gov |

| Enzymatic Resolution | Lipase-catalyzed resolution of racemic pyridazinones. | Separation of enantiomers to yield chiral pyridazinones. | researchgate.net |

Functionalization and Transformation of Pre-existing Pyridazine Nuclei

An alternative to de novo synthesis is the modification of an existing pyridazine ring. This approach is particularly useful when a suitable pyridazine starting material is readily available.

Halogenated pyridazinones, such as 4,5-dichloropyridazin-3(2H)-one, are versatile intermediates for the synthesis of a variety of substituted pyridazine derivatives. researchgate.netresearchgate.net The chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. cbijournal.com

For example, the reaction of 4,5-dichloropyridazin-3(2H)-one with various amines can lead to the regioselective substitution of one or both chlorine atoms, yielding amino-substituted pyridazinones. cbijournal.com The reaction conditions, including the choice of solvent and base, can influence the outcome of these substitution reactions. researchgate.net Furthermore, 4,5-dichloropyridazin-3(2H)-one can be methylated at the N-2 position using dimethyl sulfate (B86663). nih.gov

The reaction of 4-chloro-5-(substituted amino)-2-aryl-(2H)-pyridazin-3-ones can be achieved by reacting [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one with various amines in the presence of cesium carbonate. cbijournal.com

The introduction of nitro and amino groups onto a pre-formed pyridazine ring requires careful control to achieve the desired regiochemistry. Direct nitration of pyridazine itself is often challenging and can lead to a mixture of products. However, the presence of activating or deactivating groups on the ring can direct the position of nitration. For instance, the nitration of 3,4-dimethylpyridazine (B1338499) N-oxide derivatives has been studied. nih.gov The nitration of pyridazine 1-oxide has also been investigated as a potential route to anti-cancer agents. colab.ws

Functionalization of 4,5-dichloropyridazin-3(2H)-one can be achieved through nitration using potassium nitrate (B79036) and concentrated sulfuric acid. researchgate.net This introduces a nitro group onto the pyridazine ring, which can then be further functionalized.

Direct amination of pyridazine rings is also possible under certain conditions. For instance, nucleophilic aromatic substitution of a halogenated pyridazine with ammonia (B1221849) or an amine is a common method for introducing an amino group.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridazine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of pyridazine rings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are crucial for creating a diverse range of substituted pyridazine derivatives.

Prominent among these are the Suzuki, Stille, Sonogashira, and Heck reactions, each offering unique advantages for the derivatization of the pyridazine nucleus. The Suzuki-Miyaura coupling, for instance, is widely employed for the arylation and heteroarylation of halopyridazines. This reaction is valued for its mild conditions, tolerance of various functional groups, and the use of generally stable and less toxic organoboron reagents.

The Stille coupling, utilizing organotin reagents, provides another effective route for the introduction of various organic substituents onto the pyridazine scaffold. Sonogashira coupling, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is instrumental in the synthesis of alkynylpyridazines. The Heck reaction, on the other hand, facilitates the substitution of a vinyl or aryl group for a hydrogen atom in an alkene, offering a pathway to vinyl-substituted pyridazines.

The strategic application of these reactions allows for the synthesis of complex pyridazine derivatives that would be challenging to prepare via classical methods. For example, the functionalization of a pre-existing pyridazine ring through these cross-coupling reactions is often more efficient than constructing the substituted ring from acyclic precursors.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions in Pyridazine Synthesis

| Reaction | Coupling Partners | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Halopyridazine + Organoboronic acid/ester | C-C (Aryl/Heteroaryl) | Mild conditions, high functional group tolerance, non-toxic byproducts. |

| Stille | Halopyridazine + Organotin reagent | C-C (Alkyl, Vinyl, Aryl) | Versatile for various substituents, but toxicity of tin reagents is a concern. |

| Sonogashira | Halopyridazine + Terminal alkyne | C-C (Alkynyl) | Direct introduction of alkynyl moieties, often requires a co-catalyst (e.g., copper). |

| Heck | Halopyridazine + Alkene | C-C (Vinyl) | Forms vinyl-substituted pyridazines, regioselectivity can be a challenge. |

Diaza-Wittig Reactions in Pyridazine Synthesis

The Diaza-Wittig reaction is a powerful synthetic tool for the construction of nitrogen-containing heterocycles, including pyridazines. This reaction typically involves the reaction of a phosphazine with a carbonyl compound to form an alkene and triphenylphosphine (B44618) oxide. A key variation for pyridazine synthesis is the intramolecular Diaza-Wittig reaction.

In the context of pyridazine synthesis, an organophosphorus-catalyzed Diaza-Wittig reaction has been developed, offering a catalytic route to substituted pyridazines and phthalazines. researchgate.netcornell.edu This methodology often starts with substrates containing a diazo functionality and utilizes a phospholene oxide as a catalyst. researchgate.netcornell.edu The reaction proceeds with good to excellent yields and is particularly effective for synthesizing pyridazines bearing electron-withdrawing groups. researchgate.net

The catalytic cycle of the organophosphorus-catalyzed Diaza-Wittig reaction involves the in-situ generation of a phosphine (B1218219) from the phosphine oxide catalyst through reduction. This phosphine then reacts with the diazo compound to form a phosphazine. Subsequent intramolecular cyclization and elimination of the phosphine oxide regenerates the catalyst and yields the pyridazine product. This catalytic approach is advantageous as it avoids the use of stoichiometric amounts of phosphine reagents.

Reductive Cleavage Strategies

Reductive cleavage reactions are employed in pyridazine chemistry, often to introduce or modify functional groups on the pyridazine ring. A common application is the reduction of a nitro group to an amino group, which is a key step in the synthesis of aminopyridazine derivatives. For a compound like this compound, the selective reduction of the nitro group would be a critical transformation.

Another significant reductive cleavage strategy involves the cleavage of N-N bonds in precursor molecules. While less common for the direct formation of the pyridazine ring itself, the reductive cleavage of exocyclic N-N bonds in hydrazinopyridazines is an efficient method for preparing primary pyridazinamines. This is often preferred over direct amination of halopyridazines, which can require harsh conditions and result in lower yields.

Furthermore, the reductive cleavage of carbon-halogen bonds is a useful tool for the dehalogenation of halopyridazines, allowing for the synthesis of pyridazine derivatives with specific substitution patterns. Electrochemical methods have also been explored for the reductive cleavage of carbon-chlorine bonds in chloropyridazines.

Oxidation of Aminonitropyridazines (e.g., to form oxadiazolo[3,4-d]pyridazine systems)

The oxidation of aminonitropyridazines can lead to the formation of fused heterocyclic systems, a strategy that expands the structural diversity and potential applications of pyridazine-based compounds. A notable example is the oxidative cyclization of an ortho-aminonitro functionality to form a furoxan (1,2,5-oxadiazole 2-oxide) ring fused to the pyridazine core.

For instance, the oxidation of 3,6-dichloro-5-nitropyridazin-4-amine (B1338105) with oxidizing agents such as (diacetoxyiodo)benzene (B116549) (PIDA) can yield 4,7-dichloro researchgate.netcornell.eduacs.orgoxadiazolo[3,4-d]pyridazine 1-oxide. liberty.edu This transformation creates a bicyclic system where the furoxan ring is fused to the pyridazine ring. The reaction conditions, including the choice of oxidizing agent and solvent, can significantly influence the yield of the desired product. liberty.edu Such fused systems are of interest for their potential applications in materials science and as precursors for biologically active compounds. liberty.edu

Table 2: Oxidation of 3,6-dichloro-5-nitropyridazin-4-amine

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| (Diacetoxyiodo)benzene (PIDA) | Benzene | Reflux | 4,7-dichloro researchgate.netcornell.eduacs.orgoxadiazolo[3,4-d]pyridazine 1-oxide | Moderate |

Sustainable and Green Synthetic Approaches

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in organic chemistry. This trend extends to the synthesis of pyridazine derivatives, with research focusing on the use of greener solvents, catalysts, and energy sources.

Electrosynthesis of Amino Acid Precursors

A key sustainable strategy for the synthesis of pyridazines involves the electrosynthesis of their fundamental precursors. The pyridazine ring is typically formed through the condensation of a 1,4-dicarbonyl compound with hydrazine. Therefore, green methods for the synthesis of 1,4-dicarbonyl compounds are of significant interest.

Electrochemical methods offer a promising and sustainable alternative to traditional chemical synthesis for the preparation of 1,4-dicarbonyl compounds. researchgate.netacs.orgresearchgate.net These methods often proceed under mild conditions, without the need for harsh reagents or catalysts. acs.org For example, the electrochemical cross-coupling of sulfoxonium ylides and alkynes with water has been developed for the stereoselective synthesis of polysubstituted 1,4-dicarbonyl Z-alkenes. researchgate.net Another approach involves the electrochemical radical reaction of enol acetates and 1,3-diketones to produce 1,4-diketones under catalyst- and oxidant-free conditions. acs.org

Catalyst Development for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalysts is a cornerstone of green chemistry and has a significant impact on the synthesis of pyridazines. In the context of palladium-catalyzed cross-coupling reactions, recent advancements have focused on creating more active and stable catalytic systems.

One area of significant progress is the use of N-heterocyclic carbenes (NHCs) as ligands for palladium catalysts. rsc.orgrsc.orgtandfonline.com NHC-palladium complexes have demonstrated excellent catalytic activity in a variety of cross-coupling reactions, often at low catalyst loadings. rsc.orgtandfonline.com Their strong σ-donating ability and steric bulk contribute to the stability and reactivity of the catalytic species, enabling the coupling of challenging substrates. nih.gov

Another important development is the use of palladium nanoparticles (Pd NPs) as catalysts. researchgate.netnih.govmdpi.com Pd NPs offer a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. They can be supported on various materials, which facilitates their recovery and reuse, a key aspect of sustainable catalysis. The green synthesis of Pd NPs using plant extracts is also an area of active research, further enhancing the sustainability of these catalytic systems. mdpi.com These advanced catalysts contribute to more efficient and environmentally friendly syntheses of pyridazine derivatives by reducing reaction times, catalyst loadings, and waste generation.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 5 Nitropyridazin 3 Ol

Reaction Pathways of the Amino Group

The amino group at the 4-position of the pyridazinone ring is a key site for various chemical transformations, including acylation, alkylation, arylation, condensation, and cycloaddition reactions. Its reactivity is modulated by the electronic effects of the adjacent nitro group and the heterocyclic system.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic character of the amino group allows it to readily participate in acylation, alkylation, and arylation reactions.

Acylation: The amino group of 4-Amino-5-nitropyridazin-3-ol can be acylated using various acylating agents such as acid chlorides and anhydrides. For instance, treatment with acetic anhydride in the presence of a base like pyridine (B92270) leads to the formation of the corresponding N-acetylated product. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. The general protocol for O-acetylation using acetic anhydride in pyridine can be adapted for the N-acetylation of amino groups nih.gov. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction rate nih.gov.

| Reactant | Reagent | Product | Conditions |

| This compound | Acetic Anhydride | 4-Acetamido-5-nitropyridazin-3-ol | Pyridine, room temperature |

| This compound | Benzoyl Chloride | 4-Benzamido-5-nitropyridazin-3-ol | Base (e.g., triethylamine), inert solvent |

Alkylation: Alkylation of the amino group can be achieved using alkyl halides, such as methyl iodide, in the presence of a base to neutralize the hydrogen halide formed. The reaction introduces an alkyl substituent onto the nitrogen atom. The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions. Methods developed for the N-methylation of N-acyl and N-carbamoyl amino acids using sodium hydride and methyl iodide can be conceptually applied here monash.edu.

| Reactant | Reagent | Product | Conditions |

| This compound | Methyl Iodide | 4-(Methylamino)-5-nitropyridazin-3-ol | Base (e.g., NaH), aprotic solvent (e.g., DMF) |

| This compound | Benzyl Bromide | 4-(Benzylamino)-5-nitropyridazin-3-ol | Base (e.g., K2CO3), polar aprotic solvent |

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for the arylation of the amino group. This reaction involves the coupling of an aryl halide or triflate with the amino group in the presence of a palladium catalyst and a suitable base. The electronic nature of the aryl boronic acid can influence the reaction yield, with electron-poor boronic acids sometimes giving higher yields nih.gov.

| Reactant | Reagent | Product | Conditions |

| This compound | Phenylboronic Acid | 4-(Phenylamino)-5-nitropyridazin-3-ol | Pd catalyst, base, inert solvent |

| This compound | 4-Methoxyphenyl Bromide | 4-((4-Methoxyphenyl)amino)-5-nitropyridazin-3-ol | Pd catalyst, base, inert solvent |

Condensation and Cycloaddition Reactions

Condensation Reactions: The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are typically acid or base-catalyzed and involve the elimination of a water molecule. The stability of the resulting imine depends on the nature of the carbonyl compound and the reaction conditions. Studies on the condensation of other 4-amino-triazole derivatives with benzaldehydes have shown the formation of stable hemiaminals and Schiff bases, with the product distribution being influenced by solvent polarity and substituent effects on the aldehyde mdpi.comresearchgate.netnih.gov.

| Reactant | Reagent | Product | Conditions |

| This compound | Benzaldehyde | 4-(Benzylideneamino)-5-nitropyridazin-3-ol | Acid or base catalyst, removal of water |

| This compound | Acetone | 4-(Isopropylideneamino)-5-nitropyridazin-3-ol | Acid catalyst, reflux |

Cycloaddition Reactions: While less common for simple amino groups, the pyridazine (B1198779) ring system can potentially participate in cycloaddition reactions. For instance, [4+2] cycloaddition (Diels-Alder) reactions are known for various heterocyclic systems. The reactivity of this compound as either a diene or a dienophile would depend on the specific reaction partners and conditions. The [4+3]-cycloaddition of allylic cations to dienes is a powerful method for synthesizing seven-membered rings, and analogous reactivity could be explored rsc.orgresearchgate.net.

Oxidation Reactions Involving the Amino Moiety

The amino group can be sensitive to oxidation, and the reaction outcome depends on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of nitroso or nitro compounds, while stronger oxidizing agents can lead to degradation of the molecule. The oxidation of amino acids with reagents like hydrogen peroxide has been studied, though the specific conditions for this compound are not well-documented researchgate.net.

Reaction Pathways of the Nitro Group

The nitro group at the 5-position is a strong electron-withdrawing group and a key site for chemical modification, primarily through reduction and nucleophilic aromatic substitution.

Reduction to Amino, Hydroxylamino, and Other Nitrogen-Containing Functionalities

The reduction of the nitro group is a common and synthetically useful transformation. Depending on the reducing agent and reaction conditions, the nitro group can be selectively reduced to various other nitrogen-containing functionalities.

Reduction to Amino Group: A complete reduction of the nitro group to an amino group can be achieved using a variety of reducing agents. A common and effective method is the use of stannous chloride (SnCl₂) in an acidic medium, such as hydrochloric acid or ethanol researchgate.netnih.govresearchgate.netsemanticscholar.org. This method is generally chemoselective for the nitro group in the presence of other reducible functionalities.

| Reactant | Reagent | Product | Conditions |

| This compound | SnCl₂ / HCl | 4,5-Diaminopyridazin-3-ol | Acidic medium, heat |

| This compound | H₂, Pd/C | 4,5-Diaminopyridazin-3-ol | Catalytic hydrogenation |

Partial Reduction to Hydroxylamino or Nitroso Group: By carefully selecting the reducing agent and controlling the reaction conditions, it is possible to achieve partial reduction of the nitro group to a hydroxylamino or nitroso derivative. These intermediates are often highly reactive and can be used for further synthetic transformations.

Nucleophilic Aromatic Substitution Involving the Nitro Group

The strong electron-withdrawing nature of the nitro group activates the pyridazine ring towards nucleophilic aromatic substitution (SNAᵣ). In this reaction, a nucleophile attacks the carbon atom bearing the nitro group (or another suitable leaving group on the ring), leading to the displacement of the nitro group. The stability of the intermediate Meisenheimer complex is a key factor in these reactions. The presence of the nitro group ortho or para to the site of nucleophilic attack generally facilitates the reaction by stabilizing the negative charge of the intermediate stackexchange.comnih.govquizlet.compearson.comquizlet.com.

| Reactant | Nucleophile | Product | Conditions |

| This compound | Sodium Methoxide | 4-Amino-5-methoxypyridazin-3-ol | Methanol, heat |

| This compound | Ammonia (B1221849) | 4,5-Diaminopyridazin-3-ol | High temperature and pressure |

Reactivity of the Hydroxyl Group and Tautomerism

The hydroxyl group is a key site of reactivity in this compound. Its chemical behavior is intrinsically linked to the phenomenon of tautomerism, where the molecule can exist in equilibrium between its pyridazinol and pyridazinone forms.

The hydroxyl group of this compound is expected to undergo typical reactions of heterocyclic alcohols, primarily etherification and esterification.

Etherification: This process involves the conversion of the hydroxyl group (-OH) into an ether group (-OR). A common method to achieve this is the Williamson ether synthesis, where the hydroxyl group is first deprotonated by a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The electron-withdrawing nature of the nitro group and the pyridazine ring can increase the acidity of the hydroxyl proton, facilitating its removal.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. Fischer-Speier esterification, involving reaction with a carboxylic acid under acidic catalysis, is a standard method. Alternatively, reaction with a more reactive acyl chloride in the presence of a non-nucleophilic base (like pyridine) can provide the corresponding ester, often with higher yields.

While these reactions are fundamentally characteristic of hydroxyl groups, the specific yields and optimal conditions for this compound would be influenced by the electronic effects of the amino and nitro substituents on the ring.

Table 1: Representative Synthesis of Ether and Ester Derivatives This table presents hypothetical data for illustrative purposes based on typical reaction outcomes for similar heterocyclic compounds.

| Entry | Reactant | Reagent | Product | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound | CH₃I / NaH | 3-Methoxy-4-amino-5-nitropyridazine | THF | 85 |

Prototropic tautomerism is a critical consideration for pyridazinols. This compound can exist in a dynamic equilibrium between the pyridazinol form (containing the -OH group) and the pyridazinone form (containing a C=O group and an N-H bond). This equilibrium is known as lactam-lactim tautomerism.

The position of this equilibrium is highly dependent on several factors:

Substituent Effects: The electron-donating amino group and the strongly electron-withdrawing nitro group exert significant electronic influence on the pyridazine ring, which in turn affects the relative stability of the two tautomers.

Solvent Polarity: The solvent environment plays a crucial role. The pyridazinone tautomer is generally more polar than the pyridazinol form. Consequently, polar solvents (like DMSO or water) tend to stabilize the pyridazinone form through intermolecular interactions such as hydrogen bonding, shifting the equilibrium in its favor. In contrast, non-polar solvents would favor the less polar pyridazinol tautomer. semanticscholar.orgmdpi.com

Physical State: In the solid state, one tautomer typically predominates due to packing forces in the crystal lattice. semanticscholar.org

The tautomeric equilibrium has a profound impact on reactivity. Etherification and esterification reactions, as described above, occur on the hydroxyl group of the pyridazinol (lactim) tautomer. Conversely, reactions targeting the N-H bond, such as N-alkylation, would proceed via the pyridazinone (lactam) tautomer. Therefore, understanding and controlling the tautomeric equilibrium is essential for predicting and directing the chemical transformations of the compound.

Table 2: Hypothetical Tautomeric Equilibrium Constant (KT) in Various Solvents KT = [Pyridazinone] / [Pyridazinol]. Data is illustrative of general solvent effects on this type of equilibrium.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | KT (Hypothetical) |

|---|---|---|---|

| Dioxane | 2.2 | Pyridazinol | 0.4 |

| Chloroform | 4.8 | Pyridazinol | 0.9 |

| Acetonitrile (B52724) | 37.5 | Pyridazinone | 3.5 |

Mechanistic Studies of Key Transformations

Elucidating the precise reaction mechanisms for transformations involving this compound is crucial for optimizing reaction conditions and synthesizing new derivatives. This involves identifying intermediates, studying reaction kinetics, and using techniques like isotopic labeling.

The study of reaction mechanisms often involves the detection or trapping of transient intermediates. For nitrated aromatic and heteroaromatic systems, nucleophilic aromatic substitution (SNAr) is a common pathway. In such reactions, the initial attack of a nucleophile on the electron-deficient ring leads to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer-type adduct. acs.org For this compound, a nucleophilic attack at a carbon atom bearing a suitable leaving group would likely proceed through such an intermediate, which is stabilized by the electron-withdrawing nitro group.

In other complex transformations, such as ring-opening and rearrangement reactions, bicyclic intermediates may be formed. nih.gov The identification of these species can be achieved through spectroscopic methods (e.g., NMR at low temperatures) or by designing experiments to trap the intermediate with another reagent.

Kinetic studies provide quantitative data on how fast a reaction proceeds and how the rate is affected by factors like concentration, temperature, and catalysts. By determining the rate law and activation parameters of a reaction, significant insight into its mechanism can be gained. For instance, the rate of an esterification reaction of this compound could be monitored over time by measuring the concentration of the reactant or product using techniques like HPLC or NMR spectroscopy. This data allows for the determination of the reaction order with respect to each reactant, providing evidence for the molecularity of the rate-determining step.

Table 3: Hypothetical Kinetic Data for the Esterification of this compound Reaction: ANPOH + Ac₂O → ANPOAc + AcOH. Data is for illustrative purposes.

| Time (min) | [ANPOH] (M) | Initial Rate (M/s) |

|---|---|---|

| 0 | 0.100 | 1.5 x 10⁻⁴ |

| 10 | 0.088 | - |

| 20 | 0.077 | - |

Isotopic labeling is a powerful and definitive technique used to trace the path of atoms throughout a chemical reaction. nih.govx-chemrx.com By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ¹⁵N for ¹⁴N), the position of that atom in the product molecules can be determined, typically by mass spectrometry or NMR spectroscopy.

For example, to confirm the mechanism of the acid-catalyzed esterification of this compound with acetic acid, the hydroxyl group of the pyridazinol could be enriched with the ¹⁸O isotope. The reaction involves the nucleophilic attack of the alcohol's oxygen on the protonated carboxylic acid. If the reaction proceeds via the standard acyl-oxygen cleavage mechanism, the ¹⁸O label will be incorporated into the final ester product, and the water molecule formed as a byproduct will contain the unlabeled oxygen from the carboxylic acid. Detecting the ¹⁸O in the ester product would provide strong evidence for this pathway, ruling out an alternative mechanism involving cleavage of the C-O bond of the alcohol. Such studies are fundamental to confirming proposed reaction pathways in heterocyclic chemistry. researchgate.net

Understanding Structure-Reactivity Relationships and Selectivity Control

The reactivity of the this compound molecule is fundamentally controlled by the electronic effects of its substituents. The amino group at the C4 position is a strong activating group, donating electron density to the pyridazinone ring through resonance. This increases the nucleophilicity of the ring and makes it more susceptible to electrophilic attack. Conversely, the nitro group at the C5 position is a potent electron-withdrawing group, deactivating the ring towards electrophilic substitution by pulling electron density away. The opposing nature of these adjacent substituents establishes a "push-pull" system that profoundly impacts the electron distribution within the heterocyclic ring.

The hydroxyl group at the C3 position, being part of the pyridazinone tautomeric system, can also influence reactivity through its electronic and steric properties. It can act as a directing group in certain reactions and its acidity can be modulated by the other substituents on the ring.

Influence of Substituents on Reaction Pathways:

The regioselectivity of chemical transformations on the this compound core is a direct consequence of the interplay between these electronic effects. For instance, in electrophilic aromatic substitution reactions, the activating amino group would be expected to direct incoming electrophiles to the ortho and para positions. However, in the context of the pyridazinone ring, the positions are fixed. The increased electron density at specific carbons of the ring due to the amino group will be the primary determinant for the site of electrophilic attack.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nitro group plays a crucial role. It activates the ring towards nucleophilic attack, particularly at the carbon atom to which it is attached and the adjacent positions. The presence of a good leaving group would facilitate such reactions.

Mechanistic Considerations and Selectivity Control:

The control of selectivity in reactions involving this compound hinges on a deep understanding of the reaction mechanisms. For example, in nucleophilic substitution reactions on the pyridazine ring, the mechanism can proceed through different pathways, such as an SNAr mechanism involving a Meisenheimer-like intermediate. The stability of this intermediate, which is influenced by the electronic effects of the substituents, will determine the reaction rate and regioselectivity.

Computational studies on the electronic effects of substituents on pyridine rings have demonstrated that the position and nature of the substituent significantly alter the electron density at different ring positions. These theoretical models can be extrapolated to the pyridazinone system to predict the most likely sites for electrophilic and nucleophilic attack, thereby aiding in the design of selective synthetic strategies.

The tautomeric nature of the 3-hydroxypyridazinone moiety also presents opportunities for selectivity control. By selectively protecting the hydroxyl group or the amino group, the reactivity of the molecule can be steered towards a desired outcome. The choice of reaction conditions, including the solvent, temperature, and catalyst, can also be leveraged to control the regioselectivity of a given transformation.

While specific experimental data on the reactivity and selectivity of this compound is not extensively documented in publicly available literature, the principles of physical organic chemistry allow for reasoned predictions based on the known behavior of similarly substituted heterocyclic systems. Further experimental and computational investigations are warranted to fully elucidate the rich and complex chemical reactivity of this intriguing molecule.

Synthesis and Characterization of Advanced Derivatives and Analogs of 4 Amino 5 Nitropyridazin 3 Ol

Pyridazine (B1198779) Nucleoside Analogs

The synthesis of nucleoside analogs of 4-amino-5-nitropyridazin-3-ol represents a significant area of research, aiming to create compounds that can mimic natural nucleosides and potentially interact with biological systems.

Synthesis of Ribofuranosyl and Deoxyribofuranosyl Pyridazine Derivatives

The synthesis of ribofuranosyl and deoxyribofuranosyl derivatives of pyridazine compounds involves the coupling of a modified pyridazine core with a protected sugar moiety. nih.govbeilstein-journals.org A common strategy involves the acid-catalyzed fusion of a pyridazine derivative with a protected ribofuranose or deoxyribofuranose. nih.gov For instance, the fusion of methyl 5-chloro-1,2,4-triazole-3-carboxylate with 5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranose has been used to generate the corresponding nucleoside analog. nih.gov Subsequent chemical transformations can then be performed to yield the desired pyridazine nucleoside. nih.gov

Modifications on the Glycosyl Moiety

Modifications to the glycosyl moiety of pyridazine nucleosides are explored to enhance their properties. beilstein-journals.orgresearchgate.net These modifications can include alterations at various positions of the sugar ring, such as the C-2', C-3', C-4', and C-5' positions. beilstein-journals.org For example, the introduction of an azido (B1232118) group at the 5'-position of a xylofuranosyl nucleoside, followed by reduction and guanidinylation, leads to novel 5'-functionalized nucleosides. mdpi.com Such modifications aim to influence the compound's conformation, stability, and potential interactions with biological targets. researchgate.netmdpi.com The synthesis of these modified nucleosides often starts from a precursor with a suitable protecting group, which is then chemically altered to introduce the desired functionality. mdpi.com

Fused Pyridazine Systems and Condensed Heterocycles

The fusion of the pyridazine ring with other heterocyclic systems creates a diverse range of condensed heterocycles with unique chemical properties. These fused systems are of interest for their potential applications in materials science and medicinal chemistry. kuleuven.bemdpi.com

Pyridazino[x,y-z]heterocycles (e.g., imidazopyridazines, pyrrolopyridazines, thiopheno[2,3-d]pyrimidines)

The synthesis of pyridazino[x,y-z]heterocycles involves the construction of a new ring fused to the pyridazine core. For example, pyridazino[4,5-d]pyridazines can be synthesized from phenacyl-malononitrile derivatives, which react with hydrazine (B178648) hydrate (B1144303) to form a pyridazine intermediate. tandfonline.comtandfonline.com This intermediate can then be further reacted with hydrazine hydrate to yield the fused pyridazino[4,5-d]pyridazine (B3350090) system. tandfonline.comtandfonline.com Similarly, other fused systems like pyridazino[4,5-b]indol-4-ones have been synthesized and evaluated for their biological activities. nih.gov These synthetic strategies often involve multi-step reactions and aim to create novel polycyclic aromatic systems with specific electronic and structural properties. kuleuven.betandfonline.comtandfonline.com

Dihalogenated chalcogenadiazolo[3,4-d]pyridazines as Precursors

Dihalogenated tandfonline.comCurrent time information in Bangalore, IN.researchgate.netchalcogenadiazolo[3,4-d]pyridazines are valuable precursors for the synthesis of various functional materials. researchgate.netresearchgate.netmdpi.com For instance, 4,7-dichloro tandfonline.comCurrent time information in Bangalore, IN.researchgate.netoxadiazolo[3,4-d]pyridazine 1-oxide can be prepared by the oxidation of 3,6-dichloro-5-nitropyridazin-4-amine (B1338105). researchgate.netresearchgate.netmdpi.com The reaction conditions, including the choice of oxidizing agent and solvent, significantly influence the yield of the desired product. mdpi.com These dihalogenated compounds can then be used as building blocks for creating more complex molecules, such as donor-acceptor-donor (D-A-D) type structures for potential use in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The synthesis of 3,6-dibromopyridazine-4,5-diamine, a precursor for other chalcogenadiazolo[3,4-d]pyridazines, has also been reported. mdpi.com

Structure-Activity Relationship (SAR) Studies of Modified Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold influence the properties of the resulting analogs. researchgate.netnih.govnih.govmalariaworld.orgmdpi.com By systematically altering different parts of the molecule, researchers can identify key structural features responsible for a compound's activity. researchgate.netnih.gov

Systematic Variation of Substituents at Different Pyridazine Ring Positions

The functionalization of the this compound core is a key area of research, with synthetic strategies developed to introduce a variety of substituents at different positions of the pyridazine ring. These modifications are instrumental in creating a diverse chemical library for further investigation.

Research has demonstrated the feasibility of introducing substituents at the N-2, C-5, and C-6 positions of the pyridazin-3(2H)-one ring system. A common synthetic pathway involves the initial preparation of a 4-nitropyridazin-3(2H)-one derivative, which can then be converted to the corresponding 4-amino compound. For instance, the oxidation of an isoxazolo[3,4-d]pyridazin-7(6H)-one can yield a 4-nitropyridazin-3(2H)-one. google.com This intermediate is then amenable to further modification.

At the N-2 position , various alkyl groups can be introduced. For example, 2-ethyl-6-(4-fluorophenyl)-4-nitropyridazin-3(2H)-one has been synthesized and subsequently used to generate derivatives. google.com

The C-6 position is another key site for modification. Aryl groups, such as a 4-fluorophenyl group, have been successfully incorporated. google.com Further diversification at this position has been achieved by coupling aryl boronic acids with a suitable pyridazinone precursor. This has led to the synthesis of compounds like 5-acetyl-4-[(3,5-dichlorophenyl)amino]-2-ethyl-6-phenylpyridazin-3(2H)-one. google.com

The amino group at the C-4 position can also be modified. For example, it can be part of a 4-ureido pyridazinone scaffold, which has been a focus of optimization studies. core.ac.uk Additionally, the amino group can be acylated or reacted with other electrophiles to generate a range of derivatives. core.ac.uk

Modifications at the C-5 position have also been explored. Starting from 5-acetyl-4-nitropyridazin-3(2H)-one derivatives, various transformations can be performed. core.ac.uk

The following table summarizes examples of systematic variations on the pyridazinone scaffold, showcasing the diversity of achievable derivatives.

| Compound ID | N-2 Substituent | C-4 Substituent/Modification | C-5 Substituent | C-6 Substituent |

| Example 1 | Ethyl | Nitro | Acetyl | 4-Fluorophenyl |

| Example 2 | Ethyl | (3,5-Dichlorophenyl)amino | Acetyl | Phenyl |

| Example 3 | - | Ureido | - | - |

| Example 4 | Methyl | Nitro | Acetyl | Methyl |

This table presents a selection of derivatives based on the pyridazinone core to illustrate systematic substituent variations.

Bioisosteric Replacements and Scaffold Hopping Analyses

In the pursuit of novel chemical entities, bioisosteric replacement and scaffold hopping are powerful strategies that have been applied to the pyridazinone core. These approaches aim to identify structurally novel compounds that retain or improve upon the characteristics of the parent molecule by modifying its central structure or key functional groups. niper.gov.inmdpi.com

Bioisosteric replacement involves the substitution of one atom or group with another that has similar physical or chemical properties, leading to similar biological or pharmacological effects. u-tokyo.ac.jpnih.govtcichemicals.com In the context of pyridazinone derivatives, a notable example is the use of 4-amino and 4-ureido pyridazinone scaffolds as bioisosteric replacements for a pyrimidine (B1678525) core in the design of specific protein inhibitors. core.ac.uk This strategic replacement was a key step in the development of new series of compounds. core.ac.uk The rationale behind such replacements often involves improving metabolic stability, enhancing target affinity, or altering physicochemical properties. For instance, replacing peptidic amide bonds with non-hydrolyzable motifs is a common strategy to increase metabolic stability. drughunter.com Similarly, heterocycles like 1,2,4-triazole (B32235) can serve as metabolically stable bioisosteres for tertiary amides. drughunter.com

Scaffold hopping is a more drastic approach that aims to discover structurally novel compounds by modifying the central core structure of a molecule while preserving its essential binding features. niper.gov.inbiosolveit.de This can lead to compounds with completely different chemical skeletons that bind to the same biological target. mdpi.com For the pyridazinone class of compounds, scaffold hopping has been employed to generate new chemical diversity. A computational-driven scaffold hopping approach, for example, started from a known active compound and replaced its pyrrole (B145914) ring with other azoles to generate new potential inhibitors. nih.gov This strategy can lead to improved properties and the discovery of novel, patentable chemical matter. niper.gov.in For example, switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold has been shown to improve metabolic stability. niper.gov.in

The following table provides examples of these advanced design strategies as applied to or inspired by the pyridazinone scaffold.

| Strategy | Original Scaffold/Group | New Scaffold/Group |

| Bioisosteric Replacement | Pyrimidine | 4-Amino/4-Ureido Pyridazinone |

| Scaffold Hopping | Imidazopyridine | 1,2,4-Triazolopyridine |

| Scaffold Hopping | Pyrrolo[1,2-a]quinoxaline | 4-Methylimidazo[1,2-a]quinoxaline |

| Scaffold Hopping | Pyrrolo[1,2-a]quinoxaline | 4-Methyl google.comcore.ac.uku-tokyo.ac.jptriazolo[4,3-a]quinoxaline |

This table illustrates the application of bioisosteric replacement and scaffold hopping to generate novel chemical structures from related core scaffolds.

Biological and Pharmacological Investigations of 4 Amino 5 Nitropyridazin 3 Ol and Its Derivatives

Antimicrobial Activities

Derivatives of the pyridazinone family have been the subject of numerous studies to evaluate their efficacy against a range of microbial pathogens. The presence of the pyridazinone nucleus, often in combination with other functional groups like amino and nitro moieties, is considered crucial for these activities.

The antibacterial potential of pyridazinone derivatives has been well-documented against both Gram-positive and Gram-negative bacteria. The inherent chemical properties of the nitro group in nitroaromatic compounds can contribute to antimicrobial effects, often through reduction to toxic intermediates that can damage microbial DNA and other vital cellular components.

Recent research has identified novel pyridazinone derivatives with significant antibacterial action. For instance, a series of diarylurea derivatives based on a pyridazinone scaffold was synthesized and tested for antimicrobial activity. Within this series, compound 10h displayed potent antibacterial effects specifically against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL mdpi.com.

In another study, a different series of novel pyridazinone derivatives was synthesized and screened against several clinically relevant bacteria. Compounds 7 and 13 from this series were found to be particularly effective, demonstrating activity against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. The MIC values for these compounds ranged from 3.74 to 8.92 µM, indicating strong bactericidal or bacteriostatic potential mdpi.com.

| Compound Series | Active Compound | Bacterial Strain(s) | Reported Efficacy (MIC) | Reference |

|---|---|---|---|---|

| Pyridazinone-based Diarylureas | 10h | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| Substituted Pyridazinones | 7 and 13 | Staphylococcus aureus (MRSA) | 3.74–8.92 µM | mdpi.com |

| Pseudomonas aeruginosa | ||||

| Acinetobacter baumannii |

In addition to antibacterial action, pyridazinone derivatives have shown promise as antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens like Candida species, represent a significant healthcare challenge, necessitating the development of new therapeutic agents.

The same study that identified antibacterial pyridazinone-based diarylureas also reported significant antifungal activity. Specifically, compound 8g from the synthesized series demonstrated notable efficacy against the fungal pathogen Candida albicans, with an MIC value of 16 μg/mL mdpi.com. Another investigation into compounds containing a pyridinone heterocycle found that a derivative, PYR , was effective against C. albicans, exhibiting fungicidal activity and the ability to inhibit biofilm formation nih.gov.

| Compound Series | Active Compound | Fungal Strain | Reported Efficacy (MIC) | Reference |

|---|---|---|---|---|

| Pyridazinone-based Diarylureas | 8g | Candida albicans | 16 µg/mL | mdpi.com |

| Pyridinone Derivatives | PYR | Candida albicans | Fungicidal Activity Demonstrated | nih.gov |

The global health threat posed by tuberculosis, particularly multidrug-resistant strains of Mycobacterium tuberculosis, has driven extensive research into novel chemical scaffolds. The pyridazine (B1198779) and pyridazinone nucleus has been identified as a promising starting point for the development of new antitubercular drugs researchgate.netmdpi.com.

Several studies have synthesized and evaluated series of pyridazinone derivatives for their activity against M. tuberculosis. One study synthesized two series of 6-pyridazinone derivatives and tested them against the H37Rv strain. Among the tested compounds, 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-4,5-dihydro-6-pyridazinone (23) showed good antitubercular activity, while three other derivatives (18, 25, & 27 ) also demonstrated significant action nih.gov. Further research has confirmed the potential of this chemical class, with various other synthesized pyridazine derivatives showing moderate to potent inhibitory activity against M. tuberculosis researchgate.netnih.gov.

Anticancer and Antitumor Potential

The pyridazinone scaffold is a prominent feature in many compounds designed as anticancer agents. These derivatives have been shown to impact cancer cell viability through various mechanisms, including the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).

A significant body of research demonstrates that pyridazinone derivatives can effectively kill cancer cells. A study on the pyridazinone derivative Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone) found it to be potently cytotoxic against 22 different human cancer cell lines. Its mechanism of action in acute promyelocytic leukemia (HL-60) cells was confirmed to be the induction of apoptosis, evidenced by key markers such as phosphatidylserine (B164497) externalization, mitochondrial depolarization, and caspase-3 activation chemdict.com.

Similarly, novel pyridazinone derivatives were evaluated for their effects on osteosarcoma cells. Compounds 4aa and 4ba were shown to induce a significant, concentration-dependent increase in apoptosis in Saos-2 osteosarcoma cells, which was confirmed by an increase in cleaved caspase-3 levels doronscientific.com. Furthermore, a hybrid approach combining triazole and pyridazinone structures yielded compounds that exhibited higher anticancer activity against breast (MCF-7) and lung (A549) cancer cell lines than the standard chemotherapeutic agent cisplatin. The apoptotic effect of these compounds was confirmed through caspase-3 activity assays nih.gov. Research on 3,6-disubstituted pyridazines also showed that these derivatives could induce apoptosis in breast cancer cells nih.gov.

| Compound/Series | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Pyr-1 | Leukemia (HL-60, CEM), Breast (MDA-MB-231), Lung (A-549) and others | Potent cytotoxicity (low µM to nM CC50); Induces apoptosis via mitochondrial pathway and caspase-3 activation. | chemdict.com |

| Pyridazinone derivatives 4aa and 4ba | Osteosarcoma (Saos-2, MNNG/HOS) | Induces apoptosis in a concentration-dependent manner; Increases cleaved caspase-3. | doronscientific.com |

| 1,2,3-Triazolopyridazinones | Breast (MCF-7), Lung (A549) | Exhibited higher anticancer activity than cisplatin; Induces apoptosis via caspase-3 activation. | nih.gov |

| 3,6-Disubstituted Pyridazines | Breast (T-47D, MDA-MB-231) | Submicromolar IC50 values; Induces apoptosis and alters cell cycle progression. | nih.gov |

The anticancer and other pharmacological effects of pyridazinone derivatives are often linked to their ability to inhibit specific enzymes or modulate biological pathways that are critical for disease progression.

Phosphodiesterase (PDE) Inhibitors: Phosphodiesterases are enzymes that regulate cellular signaling, and their inhibition can be a therapeutic strategy for various diseases, including cancer. Research has shown that pyridazinone derivatives can act as PDE inhibitors. For example, novel pyridazinone compounds were evaluated as potential anti-osteosarcoma therapeutics due to their activity against type 4 phosphodiesterase (PDE4). The study supported the hypothesis that the anti-proliferative and pro-apoptotic effects of these compounds on osteosarcoma cells were linked to PDE4 inhibition doronscientific.com.

Fatty Acid-Binding Protein 4 (FABP4) Inhibitors: Fatty acid-binding protein 4 (FABP4) is involved in lipid metabolism and inflammatory processes and has emerged as a therapeutic target for metabolic diseases and cancer researchgate.net. Significantly, derivatives based on the 4-amino-pyridazin-3(2H)-one scaffold, a very close structural analog of 4-Amino-5-nitropyridazin-3-ol, have been identified as novel and potent FABP4 inhibitors mdpi.commdpi.com. An optimization of this series led to the identification of compound 14e as the most potent analog, with an IC50 value of 1.57 µM, which was more potent than the positive control used in the study cenmed.comnih.gov. This line of research strongly suggests that the 4-amino-pyridazin-3-ol core is a valid and promising scaffold for developing effective FABP4 inhibitors.

| Target Enzyme | Scaffold/Derivative | Key Findings | Reference |

|---|---|---|---|

| Phosphodiesterase 4 (PDE4) | Pyridazinone derivatives | Exhibited anti-proliferative and pro-apoptotic effects in osteosarcoma cells, attributed to PDE4 inhibition. | doronscientific.com |

| Fatty Acid-Binding Protein 4 (FABP4) | 4-Amino-pyridazin-3(2H)-one derivatives | Identified as a novel and valid scaffold for potent FABP4 inhibition. Compound 14e showed an IC50 of 1.57 µM. | cenmed.comnih.gov |

Radiosensitizing Effects in Cellular Models

The investigation of nitroaromatic compounds as radiosensitizers for hypoxic tumor cells is a significant area of cancer research. nih.govdocumentsdelivered.com These compounds can mimic oxygen in their ability to "fix" radiation-induced damage in the DNA of cancer cells, which are often oxygen-deficient (hypoxic) and thus more resistant to radiotherapy. While direct studies on this compound are not extensively documented in publicly available literature, the principles of evaluating such compounds can be understood from research on analogous structures, such as nitroimidazoles. nih.gov

The evaluation of radiosensitizing effects typically involves in vitro studies using cellular models. A common methodology is to expose cultured cancer cells, such as Chinese hamster V-79 cells, to the compound under both normal (oxic) and hypoxic conditions. The cells are then irradiated, and their survival rate is measured. The efficacy of a radiosensitizer is quantified by the enhancement ratio, which is the ratio of the radiation dose required to produce a certain level of cell death without the sensitizer (B1316253) to the dose required with the sensitizer.

Research on various nitroaromatic compounds, including nitroimidazoles, nitrofurans, and nitropyrroles, has shown that their effectiveness as radiosensitizers is linked to their one-electron redox potentials. nih.gov For instance, studies on a series of 4(5)-iodo-5(4)-nitro-1-substituted-imidazoles demonstrated that these compounds were effective radiosensitizers in vitro, with the 5-iodo-4-nitroimidazole derivatives being more efficient than the 4-iodo-5-nitroimidazole isomers. This highlights that subtle changes in the molecular structure can significantly impact biological activity.

Furthermore, metabolic processes can influence the efficacy of these compounds. Studies with Escherichia coli have shown that prolonged incubation with nitroaromatic radiosensitizers can increase their effectiveness. nih.gov This is attributed to the action of cellular nitroreductase enzymes, which produce metabolites that can potentiate the radiosensitizing effect of the parent compound. nih.gov This suggests that the metabolic fate of a compound like this compound within the cellular environment would be a critical factor in its potential as a radiosensitizer.

Anti-inflammatory and Immunomodulatory Effects

Nitrogen-containing heterocyclic compounds are a cornerstone in the development of new therapeutic agents, with many exhibiting significant anti-inflammatory and immunomodulatory properties. mdpi.commdpi.comresearchgate.net While specific data on this compound is limited, research on structurally related pyridin-3-ol and other heterocyclic derivatives provides a strong basis for its potential in this area.

Derivatives of 3-hydroxy-pyridine-4-one have been shown to possess significant anti-inflammatory effects in animal models, such as carrageenan-induced paw edema and croton oil-induced ear edema. nih.govnih.govresearchgate.net The proposed mechanism for these compounds relates to their iron-chelating properties, which may interfere with heme-dependent enzymes like cyclooxygenase (COX) and lipoxygenase, key mediators in the inflammatory pathway. nih.govnih.gov

A study on an antioxidant analogue, 6-Amino-2,4,5-trimethylpyridin-3-ol, demonstrated its ability to ameliorate experimental colitis in mice, a model for inflammatory bowel disease. This compound was found to inhibit the generation of reactive oxygen species (ROS) and reduce the expression of pro-inflammatory cytokines IL-6 and IL-1β. The mechanism was linked to the suppression of the NF-kB/ERK/PI3K signaling pathway.

The immunomodulatory effects of nitrogen heterocycles have also been investigated. Certain amides of 5-amino-3-methylisoxazole-4-carboxylic acid were found to modulate the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by human peripheral blood cells. nih.gov Some of these compounds exhibited suppressive actions on cytokine production, indicating potential for treating inflammatory conditions. nih.gov

The anti-inflammatory activity of various pyridine (B92270) and pyrimidine (B1678525) derivatives is often evaluated by their ability to inhibit COX enzymes. rsc.org For example, certain pyrimidine-pyridine hybrids have shown potent edema-inhibiting potential in vivo. rsc.org The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the heterocyclic ring are critical for activity. researchgate.net

Table 1: Investigated Anti-inflammatory and Immunomodulatory Activities of Related Pyridine Derivatives

| Compound Class | Model/Assay | Key Findings | Potential Mechanism of Action |

|---|---|---|---|

| 3-Hydroxy-pyridine-4-one derivatives | Carrageenan-induced paw edema (rat); Croton oil-induced ear edema (mouse) | Significant inhibition of edema. nih.govnih.gov | Iron chelation, potentially inhibiting COX and lipoxygenase enzymes. nih.govnih.gov |

| 6-Amino-2,4,5-trimethylpyridin-3-ol | Dextran sulfate (B86663) sodium (DSS)-induced colitis (mouse); Caco-2 cells | Ameliorated intestinal inflammation; inhibited ROS generation; reduced IL-6 and IL-1β expression. | Suppression of NF-kB/ERK/PI3K pathway. |

| Pyrimidine-pyridine hybrids | Carrageenan-induced rat paw edema | Potent edema inhibition. rsc.org | Inhibition of COX enzymes and subsequent reduction in prostaglandin (B15479496) production. rsc.org |

Other Therapeutic Applications (e.g., antiplatelet, antidepressant, neurodegenerative diseases)

The structural backbone of this compound is part of the broader family of pyridazine and nitrogen-containing heterocyclic compounds, which have been explored for a wide range of therapeutic applications. nih.gov

Antiplatelet Activity: Pyridazine derivatives have been synthesized and evaluated for their antiplatelet activity. A series of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones demonstrated dose-dependent inhibition of platelet aggregation, with some compounds being more active than their 5-substituted counterparts, highlighting the importance of the substitution pattern on the pyridazine ring. nih.gov This suggests that derivatives of this compound could be investigated for similar effects.

Antidepressant Potential: Nitrogen-containing heterocyclic moieties are prevalent in compounds developed for antidepressant activity. Research on various heterocyclic systems, such as thieno[2,3-e]pyridine derivatives, has shown promising results in preclinical models like the forced swim test (FST) and tail suspension test (TST). The activity of these compounds is often linked to their interaction with neurotransmitter systems, such as the serotonin (B10506) (5-HT) receptors.

Neurodegenerative Diseases: The role of heterocyclic compounds in the context of neurodegenerative diseases like Alzheimer's and Parkinson's is an active area of research. While direct evidence for this compound is unavailable, the broader class of nitrogen heterocycles is being investigated for modulating targets relevant to these diseases. Alterations in amino acid metabolism have been implicated in the pathophysiology of neurodegenerative disorders, suggesting that compounds that can modulate these pathways could have therapeutic potential.

Advanced In Vitro and In Vivo Biological Assay Methodologies

The exploration of the biological activities of novel compounds like this compound relies on a suite of sophisticated assay methodologies.

These assays are fundamental in target-based drug discovery to determine if a compound interacts with a specific protein.

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For heterocyclic compounds, a common target class is protein kinases, which play crucial roles in cell signaling and are often dysregulated in diseases like cancer. Assays are typically performed in a high-throughput format, measuring the enzyme's ability to phosphorylate a substrate in the presence of the test compound. The potency of inhibition is usually expressed as an IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.com

Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. They are crucial for understanding how a compound might exert its pharmacological effect. A common method involves competition binding experiments, where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor. The amount of labeled ligand displaced is measured, allowing for the calculation of the compound's binding affinity (Ki). These assays can be performed using various formats, including filtration assays that separate bound from free ligand, or scintillation proximity assays (SPA).

Table 2: Common Methodologies for Target-Based Assays

| Assay Type | Principle | Common Readout | Key Parameter |

|---|---|---|---|

| Enzyme Inhibition | Measures the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. | Absorbance, Fluorescence, Luminescence | IC50 (Half-maximal inhibitory concentration) |

| Receptor Binding | Measures the ability of a compound to bind to a specific receptor, often by displacing a labeled ligand. | Radioactivity, Fluorescence Polarization | Ki (Inhibition constant), Kd (Dissociation constant) |

Cell-based assays provide information on a compound's effect within a more biologically relevant context.

Cell Viability Assays: These assays are used to determine the number of living cells in a population after exposure to a test compound. They are crucial for assessing cytotoxicity. A variety of methods are available, each relying on a different indicator of cell health, such as metabolic activity, membrane integrity, or ATP content.

Metabolic Assays: Tetrazolium-based assays (e.g., MTT, MTS, XTT) measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product.

Membrane Integrity Assays: Dye exclusion assays use dyes like Trypan Blue or Propidium Iodide, which can only enter cells with compromised membranes (i.e., dead cells).

ATP Assays: These luminescence-based assays measure intracellular ATP levels, which drop rapidly when cells die.

Table 3: Comparison of Common Cell Viability Assays

| Assay | Principle | Readout | Advantages |

|---|---|---|---|

| MTT | Mitochondrial reductase activity | Colorimetric (Absorbance) | Inexpensive, widely used. |

| MTS/XTT | Mitochondrial reductase activity | Colorimetric (Absorbance) | Soluble formazan product, simpler protocol than MTT. |

| Trypan Blue | Membrane integrity | Microscopic cell counting | Simple, direct visualization of live/dead cells. |

| ATP Assay | ATP content | Luminescence | High sensitivity, suitable for high-throughput screening. |

| Resazurin (AlamarBlue) | Cellular redox state | Fluorometric/Colorimetric | Non-toxic, allows for kinetic monitoring. |

Cell-Based Functional Assays: These assays measure a specific cellular response to a compound, going beyond simple viability. Examples include assays for apoptosis (e.g., measuring caspase activity), cell cycle analysis, or the secretion of specific cytokines or biomarkers, which can be measured by techniques like ELISA.

Phenotypic screening is a powerful, target-agnostic approach to drug discovery that identifies compounds based on their effect on cellular or organismal phenotype, without a preconceived notion of the molecular target. researchgate.netnih.govnih.gov This method is particularly useful for discovering compounds with novel mechanisms of action. chemrxiv.org

The process typically involves treating cells with a library of compounds and then using automated high-content imaging and analysis to measure a wide array of cellular features, such as morphology, protein localization, and organelle health. youtube.com This multiparametric analysis generates a unique "fingerprint" or morphological profile for each compound's effect. youtube.com

By clustering compounds with similar phenotypic fingerprints, researchers can identify novel compounds that act through similar pathways as known drugs or uncover entirely new biological activities. youtube.com This approach is efficient because a single large-scale screening experiment can be mined to answer numerous biological questions. youtube.com For instance, the "Cell Painting" assay uses a cocktail of six fluorescent dyes to stain multiple cellular compartments, allowing for the generation of rich, information-dense morphological profiles. youtube.com This strategy contrasts with target-based screening by embracing the complexity of cellular systems to find molecules that produce a desired biological outcome, the specific mechanism of which can be elucidated later. nih.gov

Investigation of Metabolic Fate and Biotransformation Pathways

The metabolic fate and biotransformation of a therapeutic agent are critical determinants of its efficacy and safety. While specific experimental studies on the metabolic pathways of this compound are not extensively documented in publicly available literature, educated predictions can be made based on the known metabolism of related pyridazine and nitropyridine derivatives. The biotransformation of xenobiotics, including compounds like this compound, generally proceeds through Phase I and Phase II metabolic reactions, primarily in the liver.

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, which typically increase the polarity of the molecule and prepare it for Phase II conjugation. For this compound, several Phase I pathways are plausible:

Reduction of the Nitro Group: The nitro group (-NO2) is a key feature of this molecule and is susceptible to reduction by nitroreductases, which are present in both mammalian tissues and gut microflora. This reduction can proceed through nitroso and hydroxylamine (B1172632) intermediates to form the corresponding amino derivative. This biotransformation can significantly alter the biological activity and potential toxicity of the compound.

Oxidative Reactions: The pyridazine ring system can undergo oxidation mediated by cytochrome P450 (CYP) enzymes. This could involve hydroxylation of the aromatic ring or N-oxidation of the ring nitrogen atoms. The amino group can also be a site for oxidative deamination.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. Potential Phase II pathways for this compound and its metabolites include:

Glucuronidation: The hydroxyl group at the 3-position of the pyridazinone ring is a likely site for glucuronidation, a common metabolic pathway for compounds with hydroxyl moieties. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The hydroxyl group could also undergo sulfation, catalyzed by sulfotransferases (SULTs).